3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde
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Overview
Description
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methoxy group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde typically involves the condensation of a benzaldehyde derivative with a dioxolane compound. One common method is the reaction of 4-methoxybenzaldehyde with 2-(1,3-dioxolan-2-yl)methanol in the presence of an acid catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong acid like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzoic acid.
Reduction: 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The dioxolane ring and methoxy groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic reactions or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dioxolane: A structurally related compound with similar reactivity.
1,3-Dioxane derivatives: Compounds with a similar dioxane ring structure.
Benzaldehyde derivatives: Compounds with similar aldehyde functionality.
Uniqueness
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde is unique due to the presence of both a dioxolane ring and a methoxy-substituted benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde, a compound featuring a dioxolane ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antibacterial and antifungal properties.
- Molecular Formula : C17H16O5
- Molecular Weight : 300.31 g/mol
- Exact Mass : 300.099774 g/mol
- InChIKey : ORFYOILZAHVSHI-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under acidic conditions. The process yields various derivatives of dioxolanes that are then characterized using spectroscopic methods such as NMR and mass spectrometry .
Antibacterial Activity
Several studies have reported on the antibacterial properties of compounds related to 1,3-dioxolanes. For instance, a series of dioxolane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound 1 | S. aureus | 625 |
Compound 2 | E. faecalis | 625 |
Compound 3 | P. aeruginosa | 1250 |
Antifungal Activity
The antifungal activity of dioxolane derivatives is particularly noteworthy. In a study, compounds were tested against Candida albicans, showing promising antifungal activity across various derivatives. Most compounds exhibited effective inhibition, with some achieving complete inhibition at low concentrations .
Compound | Target Fungi | Activity |
---|---|---|
Compound A | C. albicans | Excellent |
Compound B | C. albicans | Moderate |
Case Studies
- Study on Antifungal Activity : A study synthesized a series of dioxolanes and evaluated their antifungal properties against C. albicans. Results indicated that all synthesized compounds exhibited significant antifungal activity, with MIC values as low as 250 µg/mL for the most effective derivatives .
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of various dioxolane derivatives against multiple bacterial strains. The results showed that certain derivatives had selective antibacterial properties against S. epidermidis and P. aeruginosa, suggesting potential for therapeutic applications in treating infections caused by these pathogens .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-ylmethoxy)-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-14-10-3-2-9(7-13)6-11(10)17-8-12-15-4-5-16-12/h2-3,6-7,12H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZLNVPLQIZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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